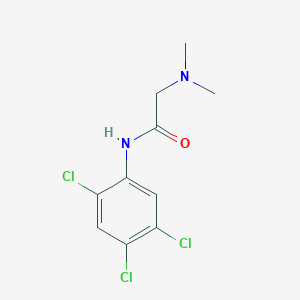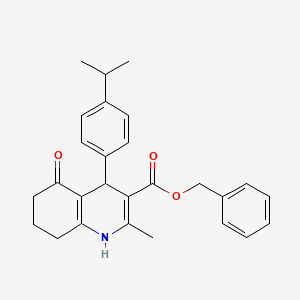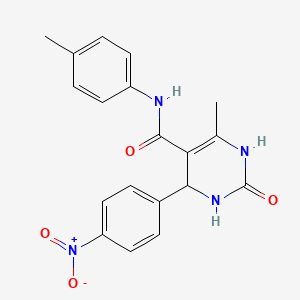![molecular formula C20H31N3O2 B5115233 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as a piperidinecarboxamide. This chemical compound has gained significant attention in the scientific community due to its potential use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is not fully understood. However, studies have shown that this compound has a high affinity for the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various regions of the brain and plays a crucial role in various neurological processes. It is believed that the binding of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide to the sigma-1 receptor modulates the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological processes such as memory, cognition, and mood regulation. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the development of drugs for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide in lab experiments are its high affinity for the sigma-1 receptor and its potential use in the development of drugs for the treatment of neurological disorders and pain. However, the limitations of using this compound in lab experiments are its complex synthesis method and its potential toxicity.
Orientations Futures
There are several future directions for the study of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide. One of the most promising directions is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of pain and inflammation. Finally, studies are needed to investigate the potential toxicity of this compound and its safety profile in humans.
Conclusion:
In conclusion, 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various scientific research applications. This compound has a high affinity for the sigma-1 receptor and has potential use in the development of drugs for the treatment of neurological disorders and pain. However, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide is a complex process that involves several steps. The synthesis starts with the reaction of 3-methylbenzyl chloride with 2-(4-morpholinyl)ethylamine to form 1-(3-methylbenzyl)-N-(2-hydroxyethyl)-4-piperidinecarboxamide. This compound is then reacted with thionyl chloride to form 1-(3-methylbenzyl)-N-(2-chloroethyl)-4-piperidinecarboxamide. Finally, the compound is reacted with morpholine to form the desired product, 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various neurological processes such as memory, cognition, and mood regulation. This makes 1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-17-3-2-4-18(15-17)16-23-8-5-19(6-9-23)20(24)21-7-10-22-11-13-25-14-12-22/h2-4,15,19H,5-14,16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYOGKKBJRKHSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[methyl(2-phenylethyl)amino]-1-(3-nitrophenyl)ethanol hydrochloride](/img/structure/B5115180.png)
![7-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5115184.png)

![2,2,2-trifluoroethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5115198.png)


![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115235.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5115249.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)

![N-[2-(4-morpholinyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5115275.png)